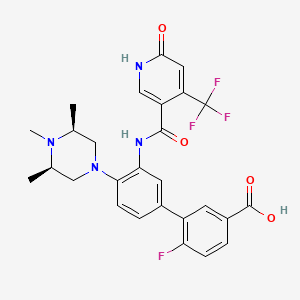

Dimethyl-F-OICR-9429-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H26F4N4O4 |

|---|---|

Molecular Weight |

546.5 g/mol |

IUPAC Name |

4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid |

InChI |

InChI=1S/C27H26F4N4O4/c1-14-12-35(13-15(2)34(14)3)23-7-5-16(18-8-17(26(38)39)4-6-21(18)28)9-22(23)33-25(37)19-11-32-24(36)10-20(19)27(29,30)31/h4-11,14-15H,12-13H2,1-3H3,(H,32,36)(H,33,37)(H,38,39)/t14-,15+ |

InChI Key |

NLHFYALGJZKULH-GASCZTMLSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F)NC(=O)C4=CNC(=O)C=C4C(F)(F)F |

Canonical SMILES |

CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F)NC(=O)C4=CNC(=O)C=C4C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dimethyl-F-OICR-9429-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-F-OICR-9429-COOH is a chemical probe and ligand targeting the WD repeat-containing protein 5 (WDR5). It is a derivative of the well-characterized WDR5 inhibitor, OICR-9429. The core function of this class of molecules is to disrupt the protein-protein interaction (PPI) between WDR5 and the mixed-lineage leukemia (MLL) protein, a key component of histone methyltransferase complexes. This guide provides a detailed overview of the mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

The primary mechanism of action of the OICR-9429 scaffold is the potent and selective antagonism of the WDR5-MLL interaction.[1][2][3] This disruption has significant downstream effects on gene expression and cellular processes, making it a molecule of interest in various cancers, including acute myeloid leukemia (AML), bladder cancer, and colon cancer.[1][3][4] The "Dimethyl-F-" and "-COOH" modifications suggest its utility as a ligand for WDR5, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of target proteins.[5]

Core Mechanism of Action: WDR5-MLL Interaction Antagonism

WDR5 is a crucial component of the SET1/MLL histone H3 lysine 4 (H3K4) methyltransferase complexes. It acts as a scaffold, binding to both the MLL protein and histone H3. This interaction is essential for the catalytic activity of the MLL complex, which leads to the trimethylation of H3K4 (H3K4me3), an epigenetic mark associated with active gene transcription.

OICR-9429 binds with high affinity to a pocket on WDR5 that is normally occupied by a specific arginine-containing sequence of the MLL protein, known as the WDR5-interacting (WIN) motif.[1] By occupying this "arginine-binding pocket," OICR-9429 competitively inhibits the WDR5-MLL interaction.[1][3] This leads to a reduction in H3K4me3 levels at the promoter regions of target genes, subsequently altering gene expression and cellular phenotype.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of OICR-9429.

| Binding Affinity and Displacement | |

| Parameter | Value |

| Binding Affinity (KD) to WDR5 | 93 ± 28 nM[1][2] |

| 24 nM (Biacore)[6] | |

| 52 nM (ITC)[6] | |

| MLL Peptide Displacement (Kdisp) | 64 ± 4 nM[1][2] |

| Cellular Activity and IC50 Values | |

| Cell Line/Context | IC50 Value |

| Disruption of WDR5-MLL1 and WDR5-RbBP5 interaction in cells | < 1 µM[6] |

| T24 Bladder Cancer Cells (48h) | 67.74 µM[3] |

| UM-UC-3 Bladder Cancer Cells (48h) | 70.41 µM[3] |

| TCCSUP Bladder Cancer Cells (48h) | 121.42 µM[3] |

Signaling Pathway

The primary signaling pathway affected by this compound is the WDR5-MLL-mediated histone methylation pathway. The diagram below illustrates the mechanism of action.

References

- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]

what is the structure of Dimethyl-F-OICR-9429-COOH

An In-depth Technical Guide to Dimethyl-F-OICR-9429-COOH: A WDR5 Ligand for Targeted Protein Degradation

Introduction

This compound is a chemical ligand designed to bind to the WD40 repeat-containing protein 5 (WDR5)[1]. It is primarily intended for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the targeted degradation of specific proteins[1]. This compound is structurally related to OICR-9429, a well-characterized and potent small-molecule inhibitor of the WDR5-Mixed Lineage Leukemia 1 (MLL1) interaction[2][3]. This guide details the structure, mechanism of action, and potential applications of this compound, drawing upon the extensive research conducted on its parent compound, OICR-9429.

Chemical Structure

The chemical structure of this compound is defined by the following parameters:

-

Chemical Formula: C27H26F4N4O4[1]

-

Molecular Weight: 546.51 g/mol [1]

-

CAS Number: 2407458-49-3[1]

-

SMILES: O=C(C(C(C(F)(F)F)=C1)=CNC1=O)NC2=C(N3C--INVALID-LINK--C)C">C@@HC)C=CC(C4=CC(C(O)=O)=CC=C4F)=C2[1]

This molecule is a derivative of the potent WDR5 antagonist, OICR-9429. The core scaffold responsible for WDR5 binding is maintained, while the addition of a carboxylic acid group provides a chemical handle for conjugation to a linker and an E3 ligase ligand, a necessary step for PROTAC synthesis[1].

For comparison, the chemical name for the parent inhibitor, OICR-9429 , is N-(4-(4-methylpiperazin-1-yl)-3′-(morpholinomethyl)-[1,1′-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide[2].

Mechanism of Action: Targeting the WDR5-MLL Interaction

WDR5 is a critical component of several chromatin-modifying complexes, including the MLL histone methyltransferase complex. This complex is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. In certain cancers, such as acute myeloid leukemia (AML) with C/EBPα mutations and neuroblastoma, the activity of the MLL complex is dysregulated, contributing to disease progression[2][4].

The parent compound, OICR-9429, functions by competitively binding to a pocket on WDR5 that is normally occupied by the WDR5-interacting (WIN) motif of MLL1[2][3]. This binding event physically obstructs the WDR5-MLL1 interaction, leading to the disruption of the MLL complex and a subsequent reduction in H3K4 trimethylation[2][5][6]. This compound is designed to engage WDR5 in the same manner.

Application in PROTAC Development

PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to degrade a specific target protein. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.

This compound serves as the WDR5-targeting ligand in a PROTAC[1]. When incorporated into a PROTAC, it facilitates the formation of a ternary complex between WDR5 and an E3 ligase. The E3 ligase then tags WDR5 with ubiquitin, marking it for degradation by the proteasome. This approach offers a powerful alternative to simple inhibition, as it leads to the physical removal of the target protein from the cell.

Quantitative Data

The following tables summarize the quantitative data for the parent compound, OICR-9429, which indicate the potency and binding affinity for the core chemical scaffold.

Table 1: Binding Affinity of OICR-9429 for WDR5

| Assay Type | Value | Reference |

| KD (ITC) | 52 nM | [3][7] |

| KD (Biacore) | 24 nM | [3] |

| KD (SPR) | 93 ± 28 nM | [6] |

| Kdisp (FP) | 64 ± 4 nM | [6] |

KD: Dissociation constant; Kdisp: Displacement constant; ITC: Isothermal Titration Calorimetry; Biacore/SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization.

Table 2: Cellular Activity of OICR-9429

| Cell Line | Cancer Type | IC50 | Reference |

| T24 | Bladder Cancer | 67.74 µM | [5] |

| UM-UC-3 | Bladder Cancer | 70.41 µM | [5] |

| TCCSUP | Bladder Cancer | 121.42 µM | [5] |

| IMR32 | Neuroblastoma (MYCN-amplified) | 12.34 µM | [4] |

| LAN5 | Neuroblastoma (MYCN-amplified) | 14.89 µM | [4] |

| In-cell WDR5-MLL1 Disruption | - | < 1 µM | [3][7] |

| In-cell WDR5-RbBP5 Disruption | - | < 1 µM | [3][7] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The characterization of WDR5 inhibitors like OICR-9429 involves various biochemical and cell-based assays. Below are representative protocols.

Peptide Displacement Assay (Fluorescence Polarization)

This assay is used to measure the ability of a compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL peptide.

-

Reagents: Recombinant human WDR5 protein, fluorescently labeled MLL WIN-motif peptide, test compound (e.g., OICR-9429), assay buffer.

-

Procedure: a. Prepare a solution of WDR5 and the fluorescent MLL peptide in assay buffer and incubate to allow binding. b. Add serial dilutions of the test compound to the WDR5-peptide complex in a 96-well or 384-well plate. c. Incubate the plate to allow the displacement reaction to reach equilibrium. d. Measure the fluorescence polarization (FP) signal using a suitable plate reader.

-

Data Analysis: A decrease in the FP signal indicates displacement of the fluorescent peptide from WDR5. The data is plotted as FP signal versus compound concentration, and the IC50 or Kdisp value is calculated from the resulting curve[2].

Cell Viability Assay

This assay determines the effect of the compound on cancer cell proliferation and survival.

-

Cell Culture: Plate cancer cells (e.g., human AML cells, bladder cancer cells) in 96-well plates and allow them to adhere overnight[5][6].

-

Treatment: Treat the cells with a range of concentrations of the test compound (e.g., OICR-9429) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours)[5][6].

-

Measurement: Assess cell viability using a commercially available kit, such as a Cell Titer-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells[6].

-

Data Analysis: Luminescence is measured with a luminometer. The results are normalized to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of WDR5 inhibitors.

-

Model System: Establish tumor xenografts by subcutaneously or orthotopically implanting human cancer cells or patient-derived xenograft (PDX) tissues into immunodeficient mice[5][8].

-

Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound (e.g., OICR-9429) or vehicle via a relevant route, such as intraperitoneal (i.p.) injection, at a defined dose and schedule[5][8].

-

Monitoring: Monitor tumor volume using caliper measurements and animal body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor weight and volume are measured, and tissues may be collected for further analysis (e.g., histology, western blotting) to assess target engagement and downstream effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 4. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. scitechnol.com [scitechnol.com]

- 8. researchgate.net [researchgate.net]

Probing the WDR5-MLL Interaction: A Technical Guide to the Binding Affinity of OICR-9429 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of OICR-9429, a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5). While specific quantitative binding data for its derivative, Dimethyl-F-OICR-9429-COOH, is not extensively available in public literature, this document will focus on the well-characterized parent compound, OICR-9429, which serves as a critical tool for studying the biological functions of WDR5 and for developing novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) utilizing ligands like this compound.[1]

Quantitative Binding Affinity of OICR-9429 to WDR5

OICR-9429 is a high-affinity ligand for WDR5, effectively disrupting its interaction with the Mixed Lineage Leukemia (MLL) protein. This interaction is crucial for the assembly and enzymatic activity of the MLL1 complex, which is a key regulator of histone H3 lysine 4 (H3K4) methylation and is implicated in various cancers.[2][3][4] The binding affinity of OICR-9429 to WDR5 has been determined using multiple biophysical techniques, yielding consistent nanomolar affinity values.

| Parameter | Value | Method | Reference |

| Kd | 93 ± 28 nM | Not Specified | [5][6][7] |

| Kd | 24 nM | Biacore (Surface Plasmon Resonance) | [8] |

| Kd | 52 nM | Isothermal Titration Calorimetry (ITC) | [8][9] |

| Kd | 0.03 µM | Surface Plasmon Resonance | [5] |

| Kdisp | 64 ± 4 nM | Fluorescence Polarization | [3][5] |

| IC50 | < 1 µM | Cellular disruption of WDR5-MLL1 and WDR5-RbBP5 interactions | [8] |

Kd : Dissociation constant, a measure of binding affinity where a lower value indicates stronger binding. Kdisp : Displacement constant, indicating the concentration of the compound required to displace a fluorescently labeled peptide from WDR5. IC50 : Half-maximal inhibitory concentration, representing the concentration of the compound needed to inhibit a biological process by 50%.

Experimental Protocols

The determination of the binding affinity of OICR-9429 to WDR5 involves several key biophysical and biochemical assays. Below are detailed methodologies for the principal techniques cited.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the OICR-9429-WDR5 interaction.

Methodology:

-

Immobilization: Recombinant human WDR5 protein (residues 1-334) is expressed in E. coli BL21(DE3) cells and purified.[5] The purified protein is then immobilized on a sensor chip surface.

-

Binding: A series of concentrations of OICR-9429 in a suitable buffer are flowed over the sensor chip surface.

-

Detection: The binding of OICR-9429 to the immobilized WDR5 protein causes a change in the refractive index at the surface, which is detected by the instrument and recorded as a response unit (RU) signal.

-

Data Analysis: The association and dissociation phases of the binding curves are analyzed using appropriate kinetic models to calculate ka, kd, and subsequently the Kd (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the OICR-9429-WDR5 interaction.

Methodology:

-

Sample Preparation: Purified WDR5 protein is placed in the sample cell of the calorimeter, and OICR-9429 is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of OICR-9429 are made into the WDR5 solution.

-

Heat Measurement: The instrument measures the heat released or absorbed upon each injection.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. The curve is then fitted to a binding model to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to assess competitive binding.

Objective: To determine the displacement constant (Kdisp) of OICR-9429 for the WDR5-MLL interaction.

Methodology:

-

Assay Setup: A fluorescently labeled peptide derived from the WDR5-interacting (WIN) motif of MLL (e.g., 9-Ala-FAM peptide) is incubated with purified WDR5 protein.[5]

-

Competition: Increasing concentrations of OICR-9429 are added to the mixture.

-

Measurement: The fluorescence polarization of the solution is measured. When the fluorescent peptide is bound to the larger WDR5 protein, it tumbles slowly in solution, resulting in high polarization. When displaced by OICR-9429, the free fluorescent peptide tumbles more rapidly, leading to a decrease in polarization.

-

Data Analysis: The data is plotted as fluorescence polarization versus the concentration of OICR-9429. The Kdisp is determined from the resulting dose-response curve.

WDR5 Signaling and Mechanism of OICR-9429 Action

WDR5 is a crucial scaffolding protein that plays a central role in several epigenetic regulatory complexes.[10] Its best-characterized function is within the MLL/SET1 histone methyltransferase complexes, where it is essential for the methylation of H3K4, a mark associated with active gene transcription.[10][11] OICR-9429 acts as a competitive antagonist by binding to the "WIN site" on WDR5, the same pocket that recognizes a specific motif on MLL1.[3][4] By occupying this site, OICR-9429 prevents the recruitment of MLL1 to WDR5, thereby inhibiting the assembly and activity of the MLL1 complex and leading to a reduction in H3K4 trimethylation.[2][5] This disruption of the WDR5-MLL interaction has been shown to be a promising therapeutic strategy in certain cancers, such as acute myeloid leukemia (AML) with C/EBPα mutations.[3]

Beyond its role in the MLL complex, WDR5 is involved in other cellular processes, including signal transduction and cell cycle progression.[10] For instance, WDR5 has been shown to be essential for the assembly of the VISA-associated signaling complex in response to viral infection, leading to the activation of IRF3 and NF-κB.[12] WDR5 also interacts with other proteins, such as c-Myc, and is involved in pathways related to tumorigenesis and metastasis.[13]

Visualizations

OICR-9429 Mechanism of Action

Caption: Mechanism of OICR-9429 action on the WDR5-MLL pathway.

Experimental Workflow for Binding Affinity Determination

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 9. scitechnol.com [scitechnol.com]

- 10. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. WDR5 is essential for assembly of the VISA-associated signaling complex and virus-triggered IRF3 and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: OICR-9429 and its Carboxylated Derivative, Dimethyl-F-OICR-9429-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of OICR-9429, a potent and selective small molecule inhibitor of the WDR5-MLL interaction, and its derivative, Dimethyl-F-OICR-9429-COOH. OICR-9429 has emerged as a critical chemical probe for studying the biological functions of WDR5 and as a starting point for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document details the synthesis pathway of the parent compound, its mechanism of action, biological activity, and relevant experimental protocols. While the specific synthesis of this compound is detailed as "intermediate 19" in patent WO2019246570A1, public access to the full text of this patent, and thus the explicit synthesis protocol, is currently unavailable. This guide, therefore, focuses on the established knowledge surrounding OICR-9429 and the known context of its derivative in PROTAC development.

OICR-9429: A Selective WDR5-MLL Interaction Inhibitor

OICR-9429 is a high-affinity antagonist of the WD repeat-containing protein 5 (WDR5).[1] WDR5 is a crucial component of multiple chromatin-modifying complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complexes. By binding to a pocket on WDR5 that is essential for its interaction with MLL, OICR-9429 effectively disrupts the assembly and enzymatic activity of the MLL complex. This disruption leads to a reduction in histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription. The dysregulation of MLL and H3K4 methylation is implicated in various cancers, particularly acute myeloid leukemia (AML).

Mechanism of Action

The primary mechanism of action of OICR-9429 is the competitive inhibition of the protein-protein interaction (PPI) between WDR5 and the MLL protein.[1] This targeted disruption of the WDR5-MLL axis leads to downstream effects on gene expression, cell proliferation, and differentiation in cancer cells.

Synthesis Pathway of OICR-9429

The synthesis of OICR-9429 has been reported in the scientific literature. A generalized synthetic scheme is presented below.

This compound: A Derivative for PROTAC Synthesis

This compound is a derivative of OICR-9429 that has been developed as a ligand for WDR5, specifically for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, this compound serves as the "warhead" that binds to WDR5. The carboxylic acid moiety provides a convenient attachment point for a linker, which is then connected to an E3 ligase ligand.

As previously mentioned, the detailed synthesis of this compound is described in patent WO2019246570A1 as "intermediate 19". While the exact protocol remains proprietary, the general strategy would involve modification of the OICR-9429 scaffold to introduce the dimethyl, fluorine, and carboxylic acid functionalities.

Quantitative Data Summary

The following tables summarize key quantitative data for OICR-9429 based on publicly available information.

Table 1: Binding Affinity and Inhibitory Concentrations of OICR-9429

| Parameter | Value | Assay Method | Reference |

| Kd | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [2] |

| IC50 | 64 nM | Fluorescence Polarization (FP) | [1] |

Table 2: In Vitro Cellular Activity of OICR-9429

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| T24 | Bladder Cancer | 67.74 | 48 | [3] |

| UM-UC-3 | Bladder Cancer | 70.41 | 48 | [3] |

| TCCSUP | Bladder Cancer | 121.42 | 48 | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of OICR-9429 (e.g., 0-250 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (DMSO-treated) cells and determine the IC50 values.

Western Blot Analysis for H3K4me3 Levels

-

Cell Lysis: Treat cells with OICR-9429 or DMSO (control) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against H3K4me3 and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of H3K4me3.

Conclusion

OICR-9429 is a well-validated and highly selective chemical probe for studying the function of WDR5. Its ability to disrupt the WDR5-MLL interaction has made it an invaluable tool in cancer research, particularly in the context of hematological malignancies. The development of derivatives such as this compound highlights the potential of the OICR-9429 scaffold in the design of novel therapeutic modalities like PROTACs. While the precise synthetic details for this derivative from the specified patent are not publicly accessible, the foundational knowledge of OICR-9429's chemistry and biology provides a strong basis for further research and development in this area. Future work to elucidate and publish the synthesis of such key intermediates will be crucial for advancing the field of targeted protein degradation.

References

An In-depth Technical Guide to Dimethyl-F-OICR-9429-COOH and its Role in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in the rational design of effective PROTACs is the development of high-affinity ligands for the protein of interest. This guide focuses on Dimethyl-F-OICR-9429-COOH, a crucial building block in the creation of potent PROTACs targeting the WD40-repeat domain 5 (WDR5) protein. WDR5 is a scaffold protein implicated in various cancers, including acute myeloid leukemia (AML) and pancreatic cancer, primarily through its interactions with the MLL histone methyltransferase complex and the oncoprotein c-Myc.[1][2]

This technical guide provides a comprehensive overview of this compound, its parent compound OICR-9429, and their application in the development of WDR5-targeting PROTACs. We will delve into the mechanism of action, present key quantitative data in a structured format, provide detailed experimental protocols for the synthesis and evaluation of these molecules, and visualize the underlying biological pathways and experimental workflows.

Core Compound: From WDR5 Inhibitor to PROTAC Ligand

OICR-9429: A Potent WDR5 Antagonist

OICR-9429 is a well-characterized small molecule that acts as a potent antagonist of the WDR5-MLL interaction.[3][4] It binds with high affinity to the "WIN" site of WDR5, a pocket that is crucial for its interaction with the MLL complex.[2] This disruption of the WDR5-MLL interaction inhibits the histone methyltransferase activity of the complex, leading to downstream effects on gene expression and cancer cell proliferation. The chemical structure of OICR-9429 is provided below.

This compound: The PROTAC Building Block

Quantitative Data on OICR-9429-Based PROTACs

The development of PROTACs from OICR-9429 has led to the creation of potent WDR5 degraders, most notably MS33 and MS67. These PROTACs utilize the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of WDR5.[1] The following tables summarize the key quantitative data for these compounds.

| Compound | Target | Binding Affinity (Kd) | Cell Line | DC50 | Dmax | Reference |

| OICR-9429 | WDR5 | 93 ± 28 nM | - | - | - | [4] |

| MS33 | WDR5 | - | MV4;11 | 260 ± 56 nM | 71 ± 5% | [1] |

| MS67 | WDR5 | 63 nM | MV4;11 | 3.7 ± 1.4 nM | 94 ± 1% | [1][6] |

| MS67 | VCB Complex | 140 nM | - | - | - | [6] |

Table 1: Quantitative data for OICR-9429 and derived PROTACs. DC50 represents the concentration required for 50% degradation, and Dmax is the maximal degradation achieved. The VCB complex consists of VHL, Elongin C, and Elongin B.

| Cell Line | Cancer Type | Sensitivity to MS67 (GI50) | Reference |

| MV4;11 | MLL-rearranged Acute Myeloid Leukemia | 15 nM | [6] |

| EOL-1 | MLL-rearranged Acute Myeloid Leukemia | 38 nM | [6] |

| K562 | Chronic Myeloid Leukemia (MLL-wt) | Insensitive | [6] |

| HL60 | Acute Promyelocytic Leukemia (MLL-wt) | Insensitive | [6] |

Table 2: Anti-proliferative activity of MS67 in various leukemia cell lines. GI50 is the concentration required to inhibit cell growth by 50%.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action for WDR5 Degradation

The following diagram illustrates the general mechanism by which an OICR-9429-based PROTAC induces the degradation of WDR5.

Caption: General mechanism of WDR5 degradation by an OICR-9429-based PROTAC.

Downstream Signaling Effects of WDR5 Degradation

Degradation of WDR5 has significant downstream consequences, primarily through the disruption of the MLL complex and its interaction with c-Myc. This leads to altered gene expression and anti-tumor effects.

Caption: Signaling pathways affected by the degradation of WDR5.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of a WDR5-targeting PROTAC.

Caption: A typical experimental workflow for WDR5 PROTAC development.

Experimental Protocols

Synthesis of OICR-9429-Based PROTACs

The synthesis of OICR-9429-based PROTACs involves a multi-step process. The following is a generalized protocol based on published methods for the synthesis of compounds like MS33 and MS67.[1][7][8]

1. Synthesis of the OICR-9429 Derivative (Warhead):

-

The synthesis starts with the core scaffold of OICR-9429.

-

The morpholine group is replaced with a piperazine group, which is then functionalized with a short linker precursor, typically containing a protected amine group (e.g., Boc-protected ethylamine). This provides the "exit vector" for linker attachment.

2. Synthesis of the Linker:

-

Linkers of varying lengths and compositions (e.g., PEG-based or alkyl chains) are synthesized with appropriate functional groups at each end for conjugation to the warhead and the E3 ligase ligand. One end might have a carboxylic acid, while the other has a reactive group for attachment to the E3 ligase ligand.

3. Synthesis of the E3 Ligase Ligand:

-

A known E3 ligase ligand, such as a derivative of the VHL ligand or pomalidomide for CRBN, is synthesized with a suitable attachment point.

4. Final PROTAC Assembly:

-

The OICR-9429 derivative is deprotected to reveal the free amine.

-

The linker is then coupled to the OICR-9429 derivative via an amide bond formation reaction using standard coupling reagents (e.g., HATU, DIEA in DMF).

-

The other end of the linker is then coupled to the E3 ligase ligand to yield the final PROTAC molecule.

-

Purification is typically performed using column chromatography and the final product is characterized by NMR and mass spectrometry.

WDR5 Degradation Assay (Western Blot)

This protocol describes the assessment of WDR5 protein levels in cells treated with a PROTAC.[9][10][11]

1. Cell Culture and Treatment:

-

Seed cells (e.g., MV4;11) in 6-well plates at a density of 1 x 106 cells/mL.

-

Allow cells to adhere or stabilize for 24 hours.

-

Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18 hours).

2. Cell Lysis:

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against WDR5 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

-

Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the extent of WDR5 degradation.

Cell Viability Assay

This protocol measures the effect of WDR5 PROTACs on cell proliferation.[4]

1. Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

2. Compound Treatment:

-

Treat the cells with a serial dilution of the PROTAC or control compounds.

3. Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

4. Viability Measurement:

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well according to the manufacturer's protocol.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

5. Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Conclusion

This compound serves as a critical starting point for the development of highly potent and selective PROTACs targeting WDR5. The resulting degraders, such as MS67, have demonstrated superior efficacy in degrading WDR5 and inhibiting cancer cell growth compared to the parent inhibitor OICR-9429. This in-depth guide has provided the fundamental knowledge, quantitative data, and experimental frameworks necessary for researchers to understand and further explore the potential of this class of molecules in the ever-evolving landscape of targeted protein degradation and cancer therapeutics. The continued investigation and optimization of PROTACs derived from this compound hold significant promise for the development of novel treatments for WDR5-dependent malignancies.

References

- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad.com [bio-rad.com]

- 11. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on the Solubility and Stability of Dimethyl-F-OICR-9429-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-F-OICR-9429-COOH is a synthetic chemical compound identified as a ligand for the WD40 repeat domain protein 5 (WDR5).[1][2] Its primary application lies in the field of targeted protein degradation, where it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] In this context, this compound acts as the targeting arm for WDR5.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with standardized experimental protocols for the assessment of these critical physicochemical properties.

Core Properties of this compound

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid |

| Molecular Formula | C27H26F4N4O4 |

| Molecular Weight | 546.51 g/mol |

| CAS Number | 2407458-49-3 |

| Appearance | Light brown to brown solid powder |

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various experimental and therapeutic contexts. Currently, detailed public data on the solubility of this compound across a wide range of solvents is limited. The available information is summarized below.

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (365.96 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can negatively impact solubility; use of a fresh aliquot is recommended.[1] |

Stability and Storage

The stability of this compound under various conditions is crucial for ensuring its integrity and activity. The recommended storage conditions are detailed in the following table. It is advised to protect the compound from light.

| Condition | Duration |

| Powder | |

| -20°C | 3 years |

| 4°C | 2 years |

| In Solvent | |

| -80°C | 6 months |

| -20°C | 1 month |

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of this compound in a relevant buffer system (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Prepare a series of dilutions of the supernatant with the mobile phase used for HPLC analysis.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Prepare a standard curve of this compound of known concentrations to quantify the amount in the test samples.

-

Calculate the solubility based on the concentration determined from the HPLC analysis and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. These studies are typically conducted according to ICH guidelines.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H2O2) solution (e.g., 3%)

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add NaOH to the stock solution and incubate at a controlled temperature.

-

Oxidation: Add H2O2 to the stock solution and incubate at room temperature.

-

Thermal Degradation: Store the solid compound and a solution in a high-temperature chamber (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Use a PDA or MS detector to identify and characterize any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Determine the rate of degradation under each stress condition.

-

Identify the major degradation products and propose potential degradation pathways.

-

Mechanism of Action in a PROTAC Context

As a WDR5 ligand, this compound is a key component of a PROTAC designed to target WDR5 for degradation. The general mechanism is illustrated below.

References

An In-depth Technical Guide to OICR-9429 and Dimethyl-F-OICR-9429-COOH: A Comparative Analysis for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of OICR-9429, a potent small molecule inhibitor of the WDR5-MLL interaction, and Dimethyl-F-OICR-9429-COOH, a key intermediate in the synthesis of WDR5-targeting PROTACs (Proteolysis Targeting Chimeras). OICR-9429 has been extensively characterized as a valuable chemical probe to investigate the biological functions of WDR5 in various cancers, including acute myeloid leukemia and bladder cancer. In contrast, this compound serves as a foundational scaffold for the development of next-generation therapeutic modalities aimed at the targeted degradation of the WDR5 protein. This document details their distinct mechanisms of action, presents available quantitative data, outlines experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction: Targeting the WDR5 Epigenetic Regulator

WD40-repeat domain 5 (WDR5) is a critical component of multiple protein complexes that regulate chromatin modification, most notably the mixed-lineage leukemia (MLL) complex.[1] The MLL complex is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[1] Dysregulation of the WDR5-MLL interaction is a hallmark of various cancers, making it an attractive target for therapeutic intervention.[2]

This guide focuses on two distinct chemical entities that target WDR5:

-

OICR-9429: A high-affinity antagonist that directly inhibits the protein-protein interaction (PPI) between WDR5 and MLL.[3]

-

This compound: A derivative of OICR-9429 designed as a synthetic intermediate for the creation of PROTACs, which are engineered to induce the targeted degradation of WDR5.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for OICR-9429. At present, there is no publicly available quantitative biological data for this compound, as its primary characterization is as a chemical intermediate.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| OICR-9429 | C₂₉H₃₂F₃N₅O₃ | 555.59 | 1801787-56-3 |

| This compound | C₂₇H₂₆F₄N₄O₄ | - | - |

Table 2: In Vitro Binding and Activity of OICR-9429

| Assay Type | Target | Value | Notes | Reference(s) |

| Binding Affinity (Kd) | WDR5 | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [3][5] |

| WDR5 | 24 nM | Biacore | [6] | |

| WDR5 | 52 nM | ITC | [6] | |

| WDR5 | 51 nM | Biacore | [7] | |

| Displacement Assay (Kdisp) | WDR5-MLL Interaction | 64 ± 4 nM | Fluorescence Polarization (FP) | [5] |

| Cellular Activity (IC50) | WDR5-MLL1/RbBP5 Interaction | < 1 µM | In-cell disruption | [6] |

| T24 Bladder Cancer Cells | 67.74 µM | Cell Viability | [8] | |

| UM-UC-3 Bladder Cancer Cells | 70.41 µM | Cell Viability | [8] | |

| TCCSUP Bladder Cancer Cells | 121.42 µM | Cell Viability | [8] |

Mechanism of Action

OICR-9429: A Competitive Inhibitor of the WDR5-MLL Interaction

OICR-9429 functions by binding with high affinity to a pocket on WDR5 that is essential for its interaction with the MLL protein.[1] This binding competitively disrupts the formation of the WDR5-MLL complex, thereby inhibiting the histone methyltransferase activity of the complex and reducing the levels of H3K4 trimethylation at target gene promoters.[2] This leads to the suppression of oncogenic gene expression programs.[2]

Caption: OICR-9429 competitively inhibits the WDR5-MLL interaction.

This compound: A Building Block for Targeted Protein Degradation

This compound is not designed to be a direct inhibitor. Instead, it serves as the WDR5-binding component of a PROTAC. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (in this case, a derivative of OICR-9429), a linker, and a ligand for an E3 ubiquitin ligase.[4] By simultaneously binding to WDR5 and an E3 ligase, the PROTAC brings the two proteins into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of WDR5.

References

- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 7. scitechnol.com [scitechnol.com]

- 8. medchemexpress.com [medchemexpress.com]

The Linchpin of Leukemogenesis: A Technical Guide to the WDR5-MLL Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between WD-repeat domain 5 (WDR5) and the mixed-lineage leukemia (MLL) family of histone methyltransferases is a critical nexus in epigenetic regulation and a key driver in the pathogenesis of various cancers, most notably acute leukemias harboring MLL rearrangements. This technical guide provides a comprehensive overview of the biological function of the WDR5-MLL interaction, its structural basis, and its role in gene regulation and oncogenesis. We present a detailed summary of the quantitative data characterizing this interaction and its inhibition, alongside explicit, step-by-step protocols for key experimental assays. Furthermore, this guide includes detailed diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this pivotal protein-protein interaction and to aid in the development of novel therapeutic strategies.

Introduction: The WDR5-MLL Axis in Health and Disease

The mixed-lineage leukemia (MLL) gene, located on chromosome 11q23, is a frequent target of chromosomal translocations, leading to the formation of oncogenic fusion proteins that drive a particularly aggressive form of acute leukemia.[1] The wild-type MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase, an enzymatic activity crucial for the epigenetic control of gene expression during development and hematopoiesis.[2][3] The catalytic activity of MLL1 is intrinsically low and requires the assembly of a core complex of proteins, in which WDR5 plays an indispensable scaffolding role.[4][5]

WDR5 is a highly conserved WD40-repeat containing protein that acts as a central hub for the assembly of the MLL/SET1 family of methyltransferase complexes.[4][6] It directly binds to a conserved sequence motif on MLL1, known as the WDR5-interacting (Win) motif.[4] This interaction is essential for the integrity of the MLL1 complex, its recruitment to target gene promoters, and its subsequent histone methyltransferase activity.[7][8] The resulting deposition of H3K4 methylation, particularly trimethylation (H3K4me3), at the promoter regions of genes like the HOX gene clusters, leads to their transcriptional activation, promoting leukemic self-renewal and blocking differentiation.[2][7]

Given its critical role in the function of oncogenic MLL fusion proteins, the WDR5-MLL interaction has emerged as a promising therapeutic target for the treatment of MLL-rearranged leukemias.[3][9] The development of small molecule inhibitors that disrupt this protein-protein interaction has shown significant promise in preclinical models, highlighting the therapeutic potential of targeting this epigenetic axis.[10][11][12]

Quantitative Analysis of the WDR5-MLL Interaction and its Inhibition

The development of potent and specific inhibitors of the WDR5-MLL interaction has been guided by a thorough quantitative understanding of the binding affinities of both the natural interaction partners and the synthetic antagonists. Various biophysical and biochemical techniques, including fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), have been employed to determine the dissociation constants (Kd) and inhibitory concentrations (IC50) that characterize these interactions.

Table 1: Binding Affinities of WDR5 Interactors and Inhibitors

| Interacting Molecule | Technique | Affinity Constant | Reference |

| WDR5-MLL1 Interaction | |||

| MLL1 peptide (Win motif) | Isothermal Titration Calorimetry (ITC) | Kd = 120 nM | [13] |

| MLL1 peptide | Surface Plasmon Resonance (SPR) | Kd ~ 1 µM | [12] |

| Small Molecule Inhibitors | |||

| OICR-9429 | Isothermal Titration Calorimetry (ITC) | Kd = 52 nM | [2] |

| OICR-9429 | Surface Plasmon Resonance (SPR) | Kd = 24 nM | [2] |

| OICR-9429 | Fluorescence Polarization (Peptide Displacement) | Kdisp = 64 ± 4 nM | [10] |

| MM-401 | BioLayer Interferometry (BLI) | Ki < 1 nM | [3] |

| MM-401 | Fluorescence Polarization (Peptide Displacement) | IC50 = 0.9 nM | [3] |

| WDR5-0103 | Isothermal Titration Calorimetry (ITC) | Kd = 450 nM | [13] |

Core Signaling and Logical Pathways

The interaction between WDR5 and MLL is a central event in the assembly and function of the MLL1 histone methyltransferase complex. The following diagrams illustrate the core signaling pathway and the mechanism of action of small molecule inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the WDR5-MLL interaction.

Co-Immunoprecipitation (Co-IP) to Detect WDR5-MLL1 Interaction

This protocol describes the co-immunoprecipitation of endogenous WDR5 and MLL1 from a human leukemia cell line, such as MV4-11.

Materials:

-

MV4-11 cells

-

Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail (e.g., Roche cOmplete™)

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40

-

Elution Buffer: 100 mM Glycine-HCl pH 2.5

-

Neutralization Buffer: 1.5 M Tris-HCl pH 8.8

-

Anti-WDR5 antibody (for immunoprecipitation)

-

Anti-MLL1 antibody (for western blotting)

-

Rabbit IgG Isotype Control

-

Protein A/G magnetic beads

-

SDS-PAGE gels and western blotting reagents

Procedure:

-

Cell Lysis:

-

Harvest approximately 20-50 million MV4-11 cells.

-

Wash cells once with ice-cold PBS.

-

Resuspend the cell pellet in 1 ml of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate). Determine protein concentration using a BCA assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 20 µl of Protein A/G magnetic beads to 1 mg of cell lysate and incubating for 1 hour at 4°C with rotation.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

Add 2-4 µg of anti-WDR5 antibody or Rabbit IgG Isotype Control to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µl of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

-

-

Washing and Elution:

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 ml of ice-cold Wash Buffer.

-

After the final wash, remove all residual buffer.

-

Elute the protein complexes by adding 50 µl of Elution Buffer and incubating for 5 minutes at room temperature.

-

Pellet the beads and transfer the supernatant to a new tube containing 5 µl of Neutralization Buffer.

-

-

Western Blot Analysis:

-

Add 2X Laemmli sample buffer to the eluted samples and boil for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against MLL1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

In Vitro Histone Methyltransferase (HMT) Assay (Non-Radioactive)

This protocol describes a non-radioactive, luminescence-based assay to measure the activity of the MLL1 complex and the effect of inhibitors. This assay relies on the detection of the reaction product S-adenosyl-L-homocysteine (SAH).

Materials:

-

Recombinant MLL1 core complex (MLL1, WDR5, ASH2L, RbBP5)

-

Histone H3 peptide (e.g., H3 1-21) or full-length histone H3 as substrate

-

S-adenosyl-L-methionine (SAM)

-

HMT Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT

-

MTase-Glo™ Reagent (Promega)

-

MTase-Glo™ Detection Solution (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

HMT Reaction Setup:

-

Prepare a master mix of the HMT Assay Buffer containing the MLL1 complex (e.g., 50 nM) and the histone H3 substrate (e.g., 1 µM).

-

Dispense 5 µl of the master mix into each well of the 384-well plate.

-

Add 1 µl of the test compound (inhibitor) at various concentrations or DMSO as a vehicle control.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µl of SAM (final concentration, e.g., 10 µM).

-

-

Reaction and Detection:

-

Incubate the reaction plate at room temperature for 1-2 hours.

-

Stop the reaction and detect SAH by adding 5 µl of MTase-Glo™ Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µl of MTase-Glo™ Detection Solution to each well.

-

Incubate for another 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

The luminescence signal is inversely proportional to the HMT activity (as SAH is converted to ATP, which drives the luciferase reaction).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for WDR5/MLL1

This protocol outlines the steps for performing ChIP-seq to identify the genomic localization of WDR5 and MLL1 in a leukemia cell line.[7][14]

Materials:

-

MV4-11 cells

-

Formaldehyde (37%)

-

Glycine

-

ChIP Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail

-

Sonication Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail

-

ChIP Dilution Buffer: 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS

-

Wash Buffers (Low Salt, High Salt, LiCl)

-

Elution Buffer: 1% SDS, 100 mM NaHCO3

-

Proteinase K

-

RNase A

-

DNA purification kit (e.g., Qiagen PCR Purification Kit)

-

Anti-WDR5 antibody (ChIP-grade)

-

Anti-MLL1 antibody (ChIP-grade)

-

IgG Isotype Control

-

Protein A/G magnetic beads

-

Next-generation sequencing library preparation kit

Procedure:

-

Cross-linking and Cell Lysis:

-

Cross-link 10-20 million MV4-11 cells per ChIP with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with 125 mM glycine for 5 minutes.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ChIP Lysis Buffer.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in Sonication Buffer.

-

Sonicate the chromatin to obtain DNA fragments of 200-500 bp. Optimize sonication conditions for your specific instrument.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin with ChIP Dilution Buffer.

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with 5-10 µg of anti-WDR5, anti-MLL1, or IgG control antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer.

-

Elute the chromatin complexes with Elution Buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and then Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA and input DNA control according to the manufacturer's instructions.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of enrichment for WDR5 and MLL1.

-

Annotate the peaks to nearby genes and perform downstream analysis such as motif discovery and pathway analysis.

-

Conclusion

The WDR5-MLL interaction represents a cornerstone of epigenetic regulation with profound implications for both normal development and oncogenesis. As a critical dependency for MLL-rearranged leukemias, this protein-protein interaction has become a high-priority target for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers and drug development professionals to further investigate the intricacies of this interaction and to accelerate the discovery of novel, effective therapies for patients with these devastating malignancies. The continued exploration of the WDR5-MLL axis will undoubtedly yield new insights into the fundamental mechanisms of gene regulation and cancer biology.

References

- 1. mdpi.com [mdpi.com]

- 2. The Histone Methyltransferase Activity of MLL1 Is Dispensable for Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling MLL1-fusion leukemia: Epigenetic revelations from an iPS cell point mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]

- 7. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]

OICR-9429: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth overview of the discovery, history, and mechanism of action of OICR-9429, a potent and selective small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5). OICR-9429 was identified through a collaboration between the Structural Genomics Consortium (SGC) and the Ontario Institute for Cancer Research (OICR) Drug Discovery Program.[1] It functions by disrupting the critical protein-protein interaction between WDR5 and Mixed-Lineage Leukemia 1 (MLL1), a key component of a histone methyltransferase complex responsible for histone H3 lysine 4 (H3K4) methylation. Dysregulation of this pathway is implicated in various cancers, particularly acute myeloid leukemia (AML). This guide details the biochemical and cellular activity of OICR-9429, providing comprehensive data and outlining the experimental protocols used for its characterization.

Introduction: The Discovery of a WDR5-MLL Interaction Inhibitor

OICR-9429 emerged from a structure-guided medicinal chemistry effort to develop antagonists of the WDR5-MLL1 interaction.[2] The rationale for targeting this interaction stems from the critical role of the WDR5-MLL1 complex in regulating gene expression through H3K4 methylation, a process frequently hijacked in oncogenesis. OICR-9429 was developed as a chemical probe to investigate the therapeutic potential of inhibiting WDR5.[1] A closely related but inactive compound, OICR-0547, was also synthesized to serve as a negative control in cellular assays.[1]

Mechanism of Action: Disrupting a Key Epigenetic Complex

OICR-9429 acts as a competitive antagonist, binding to the "WIN" (WDR5-interacting) motif pocket on WDR5, the same site where MLL1 binds.[2] This direct competition prevents the assembly of the functional MLL1 complex, which also includes other core components like RbBP5 and ASH2L. The disruption of this complex leads to a downstream reduction in H3K4 trimethylation (H3K4me3), a critical epigenetic mark for active gene transcription.[3]

Signaling Pathway

The inhibitory action of OICR-9429 on the WDR5-MLL1 signaling pathway can be visualized as follows:

Caption: OICR-9429 inhibits the WDR5-MLL1 interaction, preventing H3K4 methylation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for OICR-9429 across various experimental platforms.

Table 1: Binding Affinity of OICR-9429 for WDR5

| Assay Type | KD (nM) | Reference |

| Isothermal Titration Calorimetry (ITC) | 52 | [1] |

| Biacore (Surface Plasmon Resonance) | 24 | [1] |

| Fluorescence Polarization (FP) | 64 (Kdisp) | [2] |

| Not Specified | 93 ± 28 | [4] |

Table 2: In Vitro and Cellular Activity of OICR-9429

| Assay Type | Target Cell Line/System | IC50 (µM) | Reference |

| Disruption of WDR5-MLL1/RbBP5 interaction | In cells | < 1 | [1] |

| Cell Viability | T24 (Bladder Cancer) | 67.74 | [5] |

| Cell Viability | UM-UC-3 (Bladder Cancer) | 70.41 | [5] |

| Cell Viability | TCCSUP (Bladder Cancer) | 121.42 | [5] |

| Growth Inhibition (GI50) | MV4:11 (AML) | 31 (72h) | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize OICR-9429.

Synthesis of OICR-9429

The synthesis of OICR-9429 involves a multi-step process. A key publication outlines a two-step synthetic sequence starting from 2-fluoro-5-nitroaniline. The general scheme involves the reaction with 2-chlorobenzoyl chloride followed by the displacement of the fluorine with various secondary amines.

Caption: General synthetic workflow for OICR-9429 and its analogs.

Detailed Protocol: A detailed, step-by-step synthesis protocol is often found in the supplementary materials of the primary research articles. For the synthesis of N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (OICR-9429), refer to the supplementary information of Grebien et al., 2015, Nature Chemical Biology.[2]

Biophysical Assays for Binding Affinity

ITC is used to directly measure the heat change upon binding of OICR-9429 to WDR5, allowing for the determination of the dissociation constant (KD).

Protocol:

-

Recombinant human WDR5 (residues 23-334) is expressed and purified.

-

The protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

OICR-9429 is dissolved in the same buffer.

-

The ITC experiment is performed on a MicroCal iTC200 instrument at 25°C.

-

Typically, the protein solution (e.g., 20-50 µM) is placed in the sample cell, and the compound solution (e.g., 200-500 µM) is injected in aliquots from the syringe.

-

The heat of binding is measured after each injection, and the data are fitted to a one-site binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n) of binding.

SPR is employed to measure the binding kinetics and affinity of OICR-9429 to WDR5.

Protocol:

-

Recombinant human His-tagged WDR5 is expressed and purified.[4]

-

The protein is immobilized on a CM5 sensor chip via amine coupling.

-

A series of concentrations of OICR-9429 in running buffer (e.g., HBS-EP+) are flowed over the sensor chip.

-

The association and dissociation rates are monitored in real-time.

-

The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Cellular Assays

This assay is used to demonstrate that OICR-9429 disrupts the interaction between WDR5 and MLL1 within a cellular context.

Protocol:

-

HEK293 cells are transfected with a plasmid expressing FLAG-tagged WDR5.[2]

-

The transfected cells are treated with varying concentrations of OICR-9429 or DMSO (vehicle control) for a specified time (e.g., 24 hours).[2]

-

Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysates are incubated with anti-FLAG antibody-conjugated beads to immunoprecipitate FLAG-WDR5 and its interacting partners.

-

The beads are washed to remove non-specific binding proteins.

-

The immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against WDR5, MLL1, and RbBP5.

-

A decrease in the amount of co-immunoprecipitated MLL1 and RbBP5 with increasing concentrations of OICR-9429 indicates the disruption of the protein complex.

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Human AML cells (e.g., 20,000 viable cells/well) are seeded in 96-well plates.[4]

-

The cells are treated with a serial dilution of OICR-9429 or DMSO control.[4]

-

The plates are incubated for a specified period (e.g., 72 hours).[4]

-

An equal volume of CellTiter-Glo® reagent is added to each well.

-

The plate is mixed on an orbital shaker to induce cell lysis.

-

The luminescent signal is measured using a luminometer.

-

The IC50 value is calculated by plotting the percentage of viable cells against the log concentration of OICR-9429.

This technique is used to assess the effect of OICR-9429 on the levels of H3K4 trimethylation.

Protocol:

-

Colon cancer cells (e.g., HCT116, SW620, RKO) are treated with OICR-9429 (e.g., 10 µM) or DMSO for 72 hours.

-

Histones are extracted from the cell nuclei, often using an acid extraction protocol.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for H3K4me3 and total Histone H3 (as a loading control).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The band intensities are quantified to determine the relative change in H3K4me3 levels.

References

- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the WDR5-MLL Interaction Antagonist OICR-9429

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of OICR-9429, a potent and selective small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). While the initial query concerned Dimethyl-F-OICR-9429-COOH (CAS 2407458-49-3), publicly available in-depth technical data for this specific derivative is limited. This compound is described as a ligand for WDR5 utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The core pharmacology and mechanism of action for this class of molecules are well-represented by the extensively characterized parent compound, OICR-9429. This guide, therefore, focuses on the rich dataset available for OICR-9429 to provide a thorough understanding of its biochemical and cellular activity.

OICR-9429 operates by competitively binding to the MLL-binding pocket on WDR5, thereby disrupting the formation of the MLL1 complex.[5][6] This complex is crucial for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark for gene activation.[7] Dysregulation of the MLL1 complex is a known driver in various cancers, particularly acute myeloid leukemia (AML).[5][7] OICR-9429 serves as a valuable chemical probe for studying the biological functions of the WDR5-MLL interaction and as a foundational molecule for the development of novel therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data for OICR-9429, showcasing its high affinity for WDR5 and its cellular activity.

Table 1: Binding Affinity of OICR-9429 to WDR5

| Assay Type | KD (nM) | Reference |

| Isothermal Titration Calorimetry (ITC) | 52 | [7][8] |

| Surface Plasmon Resonance (Biacore) | 24 | [8] |

| Surface Plasmon Resonance (SPR) | 30 | [9] |

| Fluorescence Polarization (FP) | 64 | [7] |

| Not Specified | 93 ± 28 | [5][9] |

Table 2: In Vitro and Cellular Activity of OICR-9429

| Assay Description | Cell Line(s) | IC50 (µM) | Kdisp (nM) | Reference |

| Disruption of WDR5-MLL1/RbBP5 interaction | In cells | < 1 | [7][8] | |

| Peptide Displacement Assay | 64 ± 4 | [5][9] | ||

| Cell Viability | T24, UM-UC-3 (Bladder Cancer) | 67.74, 70.41 | [6] | |

| Cell Viability | TCCSUP (Bladder Cancer) | 121.42 | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of OICR-9429.

Fluorescence Polarization (FP) Peptide Displacement Assay

This assay quantifies the ability of OICR-9429 to disrupt the interaction between WDR5 and a fluorescently labeled MLL peptide.

Protocol:

-

Reagents:

-

Recombinant human WDR5 protein.

-

Fluorescently labeled MLL peptide (e.g., FITC-labeled WIN peptide).

-

Assay Buffer (e.g., PBS with 0.01% Tween-20).

-

OICR-9429 dissolved in DMSO.

-

-

Procedure:

-

A constant concentration of WDR5 and the fluorescently labeled MLL peptide are incubated together in the assay buffer to form a complex.

-

Serial dilutions of OICR-9429 are added to the wells of a microplate containing the pre-formed WDR5-peptide complex.

-